 
            | REACTION_CXSMILES | [S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl>O>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] | 
| Name | |
| Quantity | 
                                                                                    0.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S1C=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.52 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCCC)(=O)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Stannic Chloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    10.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Stannic Chloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                0 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the resulting solution was stirred overnight                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                used without further purification                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                were dissolved in benzene (20 mL)                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                ) After stirring overnight                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The resulting mixture was stirred for two hours whereupon the color                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The organic layer was separated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with sodium bicarbonate solution                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried (Na2SO4)                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Reaction Time | 8 (± 8) h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCCCC)(=O)C=1SC=CC1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.83 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.8% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |